![molecular formula C7H4N6OS B3015995 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 73351-82-3](/img/structure/B3015995.png)
6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a thiazolo[3,2-a]pyrimidin-5-one group and a 1H-1,2,3,4-tetrazol-5-yl group. Thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound containing a thiophene ring fused to a pyrimidine ring . The 1H-1,2,3,4-tetrazol-5-yl group is a type of tetrazole, which is a class of five-membered ring heterocyclic compounds that contain four nitrogen atoms and one carbon atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties can often be predicted based on the compound’s structure and are typically determined experimentally .科学的研究の応用
Synthesis Techniques
A key area of research regarding 6-(1H-1,2,3,4-tetrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its synthesis. An efficient method for synthesizing new thiazolopyrimidinones, which may include this compound, was developed using microwave irradiation, showcasing an innovative approach to creating these molecules (Djekou et al., 2006). Moreover, a one-pot three-component reaction method has been employed for synthesizing novel tetrazole derivatives containing fused thiazolo[3,2-a]pyrimidines, demonstrating another efficient synthesis strategy (Khalifa et al., 2017).
Antibacterial and Antitubercular Activities
Research has been conducted on the antibacterial and antitubercular properties of novel 5H-thiazolo[3,2-a]pyrimidin-5-ones. These compounds, synthesized through thiophene ring closure and further modifications, have shown significant antibacterial and antitubercular activities, suggesting potential applications in treating infections and tuberculosis (Cai et al., 2016).
Antimicrobial Properties
The antimicrobial properties of thiazolo[3,2-a]pyrimidin-5-one derivatives have been a focus of study. For example, novel tetrazoles clubbed with pyrimidine showed promising antibacterial and antifungal activity, indicating their potential use in combating various infections (Bhoge et al., 2021).
Antioxidant and Antiproliferative Activities
Compounds derived from thiazolo[3,2-a]pyrimidin-5-one have been studied for their antioxidant properties. Pyrimidine derivatives prepared via Multicomponent Cyclocondensation Reactions (MCRs) have shown potential as corrosion inhibitors and possess significant antioxidant capabilities (Akbas et al., 2018). Additionally, thiazole/benzothiazole fused pyranopyrimidine derivatives have demonstrated antiproliferative activity against various cancer cell lines, highlighting their potential in cancer research (Nagaraju et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(2H-tetrazol-5-yl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N6OS/c14-6-4(5-9-11-12-10-5)3-8-7-13(6)1-2-15-7/h1-3H,(H,9,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGCACIJTXLQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(C(=O)N21)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
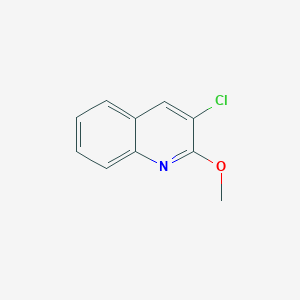
![9-bromo-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B3015914.png)
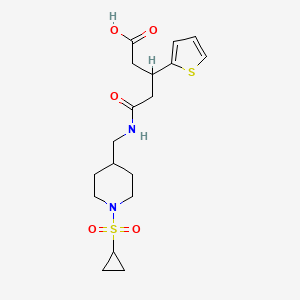
![Methyl 3-{4-[(2-thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B3015916.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3015918.png)
![2-Methyl-4-(((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)thiazole](/img/structure/B3015919.png)
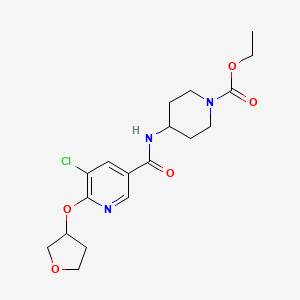
![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3015924.png)
![Methyl 4-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3015925.png)
![5-Methyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3015926.png)
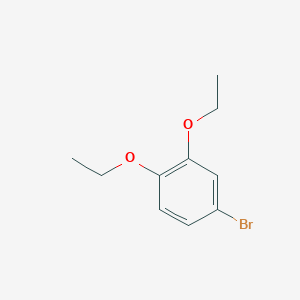
![3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B3015928.png)
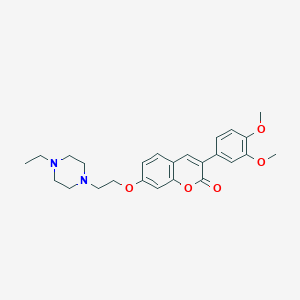
![N-[3-(4-methylphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B3015934.png)
